2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid
Overview
Description
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid is a derivative of indole-3-acetic acid, which is one of the most important plant hormones. This compound has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol . It is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid typically involves the reaction of indole derivatives with tert-butyl isocyanate. The reaction conditions often include the use of organic solvents such as toluene and catalysts like tetrabutylammonium iodide . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for maximum efficiency and minimal waste. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Ni, and nucleophiles like NaOCH3. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant hormone regulation and growth.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. It is known to bind to receptors in plant cells, leading to the activation of signaling pathways that regulate growth and development. In medical research, it is studied for its potential to modulate biological pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-acetic acid
- 2-(1H-indol-3-yl)acetic acid
- 2-(1-methyl-1H-indol-3-yl)acetic acid
Uniqueness
2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid is unique due to its tert-butylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[1-[2-(tert-butylamino)-2-oxoethyl]indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-11(8-15(20)21)12-6-4-5-7-13(12)18/h4-7,9H,8,10H2,1-3H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGZTDAGJUZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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